molecular formula C15H15NO B1392109 2-(3,5-Dimethylbenzoyl)-5-methylpyridine CAS No. 1187166-47-7

2-(3,5-Dimethylbenzoyl)-5-methylpyridine

Cat. No. B1392109
M. Wt: 225.28 g/mol
InChI Key: ARBQFLMBZPMEIF-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylbenzoyl)-5-methylpyridine, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMP is a pyridine derivative that is widely used as a fluorescent probe for studying protein-ligand interactions and enzyme kinetics.

Scientific Research Applications

Photochemical Studies

  • Photochemical Dimerization : Research on similar compounds like 2-aminopyridine and its derivatives has shown that ultraviolet irradiation can result in the formation of dimers. These dimers have unique chemical and physical properties (Taylor & Kan, 1963).

Synthesis and Structural Characterization

  • Electroluminescent Properties : Studies on mono-cyclometalated Pt(II) complexes with similar compounds have contributed to the development of new materials with potential applications in electroluminescent devices (Ionkin, Marshall, & Wang, 2005).

  • Solvent-Dependent Coordination Polymers : The synthesis and structural analysis of cobalt complexes using similar compounds have revealed the impact of solvents on the formation of coordination polymers (Pedireddi & Varughese, 2004).

Molecular Interactions and Ligand Coupling

  • Interligand C-C Coupling : Research has shown that compounds like 2-methylpyridine can undergo intramolecular C-C coupling, leading to the formation of new asymmetric ligands (Arevalo, Riera, & Pérez, 2017).

Application in Forensic Science

  • Identification in Forensic Analysis : Some pyridine derivatives have been identified as by-products in certain synthetic processes, highlighting their importance in forensic science (Błachut, Wojtasiewicz, & Czarnocki, 2005).

Coordination Chemistry

  • Bonding to Metal Centers : Studies have demonstrated the diverse ways in which methylpyridine derivatives can bond to metal centers, influencing the formation of various complex structures (Fish, Baralt, & Kim, 1991).

Photophysical Properties

  • Polypyridine Ruthenium(II) Complexes : Research into the synthesis and characterization of polypyridine ruthenium(II) complexes has expanded understanding of their photophysical properties (Bonnet et al., 2003).

Crystallography and Molecular Structure

  • Crystal and Molecular Structures : Detailed studies on the crystal and molecular structures of related compounds have been instrumental in understanding the geometry and electronic properties of such molecules (Karczmarzyk & Malinka, 2004).

properties

IUPAC Name

(3,5-dimethylphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-4-5-14(16-9-10)15(17)13-7-11(2)6-12(3)8-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBQFLMBZPMEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylbenzoyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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